2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a trifluoromethyl group, an ethylsulfonyl group, and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylated Aryl Intermediate: The trifluoromethyl group is introduced into the aromatic ring through a radical trifluoromethylation reaction.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a nucleophilic substitution reaction, where an ethylsulfonyl chloride reacts with the trifluoromethylated aryl intermediate.
Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a condensation reaction between the aryl intermediate and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted aryl derivatives, sulfone derivatives, and fluorinated compounds .
Scientific Research Applications
2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the ethylsulfonyl group can modulate its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in structure but lacks the dioxaborolane ring.
Ethylsulfonyl Phenyl Derivatives: Similar in structure but lacks the trifluoromethyl group.
Dioxaborolane Derivatives: Similar in structure but lacks the trifluoromethyl and ethylsulfonyl groups.
Uniqueness
2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its trifluoromethyl, ethylsulfonyl, and dioxaborolane groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20BF3O4S |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-[3-ethylsulfonyl-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BF3O4S/c1-6-24(20,21)12-8-10(15(17,18)19)7-11(9-12)16-22-13(2,3)14(4,5)23-16/h7-9H,6H2,1-5H3 |
InChI Key |
QJZGYDSXYQOPHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)CC)C(F)(F)F |
Origin of Product |
United States |
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